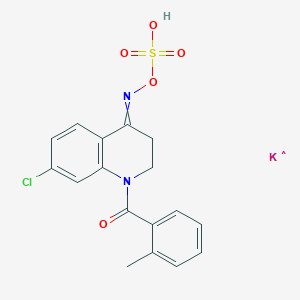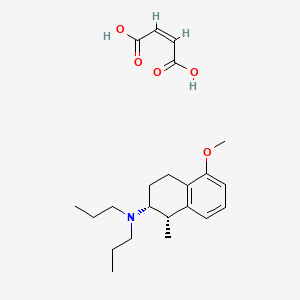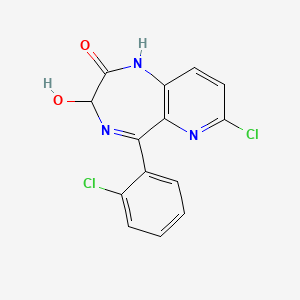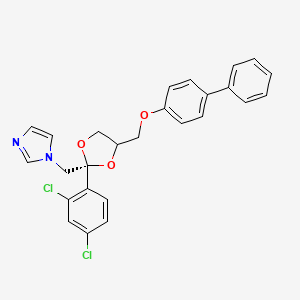
CID 145705950
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 145705950” is a selective inhibitor of protein kinase D enzymes. It has been studied for its ability to maintain the pluripotency of embryonic stem cells by inhibiting protein kinase D and activating the PI3K/AKT signaling pathway .
Preparation Methods
The preparation methods for compound “CID 145705950” involve synthetic routes that include the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. The reaction solution is then added to an MX aqueous solution for quenching to obtain an intermediate .
Chemical Reactions Analysis
Compound “CID 145705950” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Compound “CID 145705950” has several scientific research applications:
Chemistry: It is used as a tool to study the inhibition of protein kinase D enzymes.
Biology: It helps in maintaining the pluripotency of embryonic stem cells.
Medicine: It has potential therapeutic applications in diseases where protein kinase D plays a role.
Industry: It can be used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of compound “CID 145705950” involves the inhibition of protein kinase D enzymes. This inhibition activates the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The compound binds to the active site of protein kinase D, preventing its activity and leading to downstream effects on cell signaling pathways .
Comparison with Similar Compounds
Compound “CID 145705950” can be compared with other similar compounds such as:
CID 755673: Another inhibitor of protein kinase D with similar effects on embryonic stem cells.
CID 5161: Known for its structural similarity but different biological activity.
CID 1548887: Similar in structure but with distinct pharmacological properties.
The uniqueness of compound “this compound” lies in its specific inhibition of protein kinase D and its ability to maintain the pluripotency of embryonic stem cells .
Properties
Molecular Formula |
C17H15ClKN2O5S |
|---|---|
Molecular Weight |
433.9 g/mol |
InChI |
InChI=1S/C17H15ClN2O5S.K/c1-11-4-2-3-5-13(11)17(21)20-9-8-15(19-25-26(22,23)24)14-7-6-12(18)10-16(14)20;/h2-7,10H,8-9H2,1H3,(H,22,23,24); |
InChI Key |
VNWHHEYCKWZIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)O)C3=C2C=C(C=C3)Cl.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3-[[[2-(Heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782353.png)

![8-fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10782373.png)




![(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[8-(diaminomethylideneamino)octanoylamino]-4-oxobutanoic acid](/img/structure/B10782395.png)
![5-chloro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3H-1-benzofuran-7-carboxamide](/img/structure/B10782400.png)

![acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782408.png)


![2,7-diethyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B10782427.png)
